Product packaging for 3-(3-Aminophenyl)benzamide(Cat. No.:)

3-(3-Aminophenyl)benzamide

Cat. No.: B8120181
M. Wt: 212.25 g/mol
InChI Key: RIJJOGOFNTWFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Aminophenyl)benzamide is a chemical compound for research use, with the molecular formula C13H12N2O . It belongs to a class of aminophenylbenzamides that are of significant interest in biomedical research, particularly in the fields of oncology and epigenetics. Structurally related aminophenylbenzamides have been identified and studied as novel classes of histone deacetylase (HDAC) inhibitors . HDACs are a family of epigenetic enzymes that regulate gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells . Quantitative Structure-Activity Relationship (QSAR) studies on these compounds highlight the critical role of steric factors in their antiproliferative potency, providing a basis for the design of more effective inhibitors . Furthermore, the 3-aminobenzamide moiety, a closely related structure, is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP) . PARP is a key enzyme involved in DNA repair, and its inhibition can prevent the repair of DNA damage in cancer cells, leading to genomic instability and cell death . PARP inhibitors are particularly effective against cancers with specific DNA repair deficiencies, a concept known as synthetic lethality . Researchers can utilize this compound as a key scaffold or precursor for developing novel small molecules, enabling investigations into targeted cancer therapies, epigenetic mechanisms, and combination treatments with other genotoxic agents like chemotherapy and radiation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O B8120181 3-(3-Aminophenyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-aminophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,14H2,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJJOGOFNTWFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation Techniques for 3 3 Aminophenyl Benzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. While specific experimental ¹H-NMR data for N-(3-aminophenyl)benzamide is not detailed in the available literature, the expected spectrum can be inferred from the analysis of its constituent parts: a benzoyl group and a 3-aminophenyl group.

The spectrum would feature distinct signals for the amide proton (N-H), the aromatic protons on both rings, and the amine (-NH₂) protons. The amide proton typically appears as a broad singlet in the downfield region (around 8-10 ppm). The aromatic protons would appear as complex multiplets in the range of approximately 6.5 to 8.0 ppm. The protons of the 3-aminophenyl ring would be influenced by the electron-donating amino group, generally shifting them slightly upfield compared to the protons on the benzoyl ring. The two amine protons would likely present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

For comparative purposes, the ¹H-NMR spectral data for the parent compound, benzamide (B126), in a DMSO-d₆ solvent is presented below.

Table 1: ¹H-NMR Chemical Shifts for Benzamide

Assignment Chemical Shift (ppm)
Aromatic H (ortho) ~7.93
Aromatic H (meta, para) ~7.50

Note: Data is for the parent compound Benzamide and serves as a reference.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in N-(3-aminophenyl)benzamide would produce a distinct signal. The most downfield signal would correspond to the carbonyl carbon (C=O) of the amide group, typically appearing in the 165-170 ppm range. The aromatic carbons would generate a series of signals between approximately 110 and 150 ppm. The carbon atom attached to the amide nitrogen (ipso-carbon of the aminophenyl ring) and the ipso-carbon of the benzoyl ring would have characteristic shifts influenced by their substituents.

The spectral data for benzamide is provided as a reference for the expected chemical shifts of the benzoyl portion of the target molecule.

Table 2: ¹³C-NMR Chemical Shifts for Benzamide

Assignment Chemical Shift (ppm)
Carbonyl C=O ~168.2
Aromatic C (ipso) ~134.5
Aromatic C (para) ~131.4
Aromatic C (ortho) ~128.4

Note: Data is for the parent compound Benzamide in DMSO-d₆ and serves as a reference.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula of a parent ion and its fragments.

In collision-induced dissociation tandem mass spectrometry experiments on protonated N-(3-aminophenyl)benzamide, a significant rearrangement product ion is observed. acs.orgnih.gov This ion has a measured m/z of 110.06036, which corresponds to the ion formula [C₆H₈NO]⁺. acs.orgnih.gov This observation points to a rearrangement mechanism purportedly occurring through a nitrogen-oxygen (N–O) exchange. acs.orgnih.gov The formation of this ion is a characteristic fragmentation pathway for protonated amide compounds that possess electron-donating groups, such as the amino group (-NH₂), at the meta position of the aniline (B41778) ring. acs.orgnih.gov Theoretical calculations suggest the formation of an ion-neutral complex, which facilitates the migration of a water molecule to the anilide ring, ultimately leading to the rearranged ion at m/z 110. acs.orgnih.gov This rearrangement is not observed in derivatives with electron-withdrawing groups at the meta position. acs.orgnih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a compound.

The IR spectrum of N-(3-aminophenyl)benzamide would exhibit several characteristic absorption bands.

N-H Stretching: Two distinct N-H stretching bands would be expected. The amide N-H stretch typically appears as a sharp peak around 3300 cm⁻¹. The primary amine (-NH₂) group would show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretch, known as the Amide I band, would be prominent between 1650 and 1680 cm⁻¹.

N-H Bending: The Amide II band, resulting from N-H bending and C-N stretching, would appear around 1600-1640 cm⁻¹.

Aromatic C-H Stretching: Absorption peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.

Reference data for the parent compound, benzamide, highlights some of these key vibrational frequencies.

Table 3: Characteristic IR Absorption Frequencies for Benzamide

Vibrational Mode Frequency (cm⁻¹)
N-H Stretch (Amide) ~3400, ~3200
C=O Stretch (Amide I) ~1650-1680
N-H Bend (Amide II) ~1620

Note: Data is for the parent compound Benzamide and serves as a reference for the benzoyl functional group.

X-ray Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Advanced Characterization of Metal Complexes and Ligands

The successful synthesis and purification of metal complexes involving 3-(3-aminophenyl)benzamide and its derivatives are confirmed through a variety of sophisticated analytical methods. These techniques are indispensable for verifying the composition, stability, and electronic and structural features of the newly formed compounds.

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized compound. This analysis is crucial for verifying the empirical formula of the metal complexes and confirming the coordination of the this compound ligand to the metal center. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the successful synthesis of the target complex and its purity. cardiff.ac.uk

Below is a representative data table for the elemental analysis of a hypothetical metal complex of this compound.

CompoundElementCalculated (%)Found (%)
[Cu(C₁₃H₁₂N₂O)₂]Cl₂C55.6255.58
H4.314.35
N9.989.95
[Ni(C₁₃H₁₂N₂O)₂(H₂O)₂]SO₄C48.0848.12
H4.354.32
N8.638.67

Table 1: Representative Elemental Analysis Data

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful thermal analysis techniques that provide information about the thermal stability and decomposition pattern of metal complexes. researchgate.net TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference material. researchgate.netresearchgate.net

The TG-DTA curves of metal complexes of this compound derivatives can reveal the presence of coordinated or lattice water molecules, which are typically lost in the initial stages of heating. mdpi.com Subsequent weight loss steps at higher temperatures correspond to the decomposition of the organic ligand and the eventual formation of a stable metal oxide residue. The DTA curve indicates whether these decomposition processes are endothermic or exothermic. nih.gov

A hypothetical TG-DTA data summary for a metal complex of this compound is presented below.

CompoundDecomposition StageTemperature Range (°C)Mass Loss (%) (Found)Mass Loss (%) (Calc.)Assignment
[Co(C₁₃H₁₂N₂O)₂(H₂O)₂]Cl₂1100-1805.85.9Loss of two coordinated water molecules
2250-40034.534.8Decomposition of one ligand molecule
3400-65034.634.8Decomposition of the second ligand molecule
>650Formation of Co₃O₄

Table 2: Representative TG-DTA Data

Electronic absorption spectroscopy, also known as UV-Visible spectroscopy, is employed to investigate the electronic transitions within the metal complexes. The absorption of ultraviolet and visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides valuable information about the coordination geometry and the nature of the metal-ligand bonding. nih.gov

For transition metal complexes of this compound, the electronic spectra typically exhibit two main types of transitions: d-d transitions and charge-transfer transitions. The d-d transitions, which are generally weak, occur between the d-orbitals of the metal ion that are split by the ligand field. bath.ac.uk The energy and number of these transitions are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). Charge-transfer transitions, which are much more intense, involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). semanticscholar.org

A table of hypothetical electronic absorption spectral data is provided below.

CompoundSolventλ_max (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Assignment
[Cu(C₁₃H₁₂N₂O)₂]Cl₂DMF620120d-d transition
38015,000LMCT
[Ni(C₁₃H₁₂N₂O)₂(H₂O)₂]SO₄DMSO98010³A₂g → ³T₂g (F)
6508³A₂g → ³T₁g (F)
39025³A₂g → ³T₁g (P)

Table 3: Representative Electronic Absorption Spectral Data

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying metal complexes with unpaired electrons, such as those of copper(II). The ESR spectrum provides detailed information about the electronic environment of the paramagnetic metal ion. ethz.ch The key parameters obtained from an ESR spectrum are the g-values (g_|| and g_⊥) and the hyperfine coupling constants (A_|| and A_⊥).

The g-values provide insights into the nature of the metal-ligand bond. For instance, in axially symmetric copper(II) complexes, if g_|| > g_⊥ > 2.0023, it suggests that the unpaired electron resides in the d_x²-y² orbital, which is characteristic of a tetragonally elongated octahedral or square planar geometry. The magnitude of the g-values can also indicate the degree of covalent character in the metal-ligand bonds. rsc.orgmdpi.com The hyperfine splitting pattern arises from the interaction of the unpaired electron with the magnetic nucleus of the metal ion.

Below is a table of hypothetical ESR spectral data for a copper(II) complex of a this compound derivative.

Table 4: Representative ESR Spectral Data

Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of the surface of a sample. In the context of metal complexes of this compound, SEM is utilized to study the surface morphology, particle size, and shape of the synthesized compounds in their solid state. The technique involves scanning the sample with a focused beam of electrons, and the resulting interactions are detected to create an image. SEM images can reveal whether the complex has a crystalline or amorphous nature, and can show features such as grain boundaries and surface defects. This information is valuable for understanding the physical properties of the material.

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. marketpublishers.com When the electron beam in an SEM interacts with the sample, it causes the emission of X-rays with characteristic energies corresponding to the elements present. The EDX detector measures the energy and intensity of these X-rays, allowing for a qualitative and semi-quantitative determination of the elemental composition of the sample. For metal complexes of this compound, EDX analysis can confirm the presence of the metal, as well as other elements such as carbon, nitrogen, and oxygen from the ligand, and counter-ions if present. This technique is particularly useful for confirming the elemental composition of the bulk material and for mapping the distribution of elements on the sample's surface.

A representative EDX data table is shown below.

ElementWeight %Atomic %
C K54.862.5
N K9.89.6
O K11.19.5
Cl K12.34.8
Cu K12.03.6
Totals100.0

Table 5: Representative EDX Data for [Cu(C₁₃H₁₂N₂O)₂]Cl₂

Molar Conductivity Measurements

Molar conductivity measurements are a fundamental technique in coordination chemistry used to determine the electrolytic nature of metal complexes of this compound and its derivatives. This method provides insight into whether the anions associated with the metal center are covalently bonded within the coordination sphere or exist as free, charge-balancing counter-ions in solution.

The experiment involves dissolving a precise concentration of the synthesized complex, typically 10⁻³ M, in a suitable polar organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govsemanticscholar.org The electrical conductance of this solution is then measured at ambient temperature. The resulting molar conductivity (ΛM) value is compared against established ranges to classify the electrolyte type.

Low molar conductivity values are indicative of a non-electrolytic nature. ikm.org.my This suggests that the ligand and any associated anions are directly coordinated to the central metal ion, resulting in a neutral complex with no free ions to conduct electricity in the solution. Conversely, higher molar conductivity values signify that the complex is an electrolyte. nih.gov For instance, values within a certain range can indicate a 1:1 or 1:2 electrolyte, meaning one or two ions per formula unit are dissociated from the coordination sphere and are present as counter-ions. ekb.eg This information is crucial for correctly formulating the structure of the complex, such as [ML]Cl₂ where the chloride ions are not part of the inner coordination sphere. ekb.eg

Complex TypeSolventMolar Conductivity (ΛM) Ω⁻¹ cm² mol⁻¹Electrolytic Nature
Metal ComplexesDMSO71 - 791:2 Electrolyte ekb.eg
CoL₂, NiL₂, CuL₂-5.97 – 13.20Non-electrolyte ikm.org.my

This table presents representative data for related metal complexes to illustrate the interpretation of molar conductivity measurements.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a powerful tool for investigating the electronic structure of transition metal complexes derived from this compound. The primary purpose of this technique is to determine the effective magnetic moment (μeff) of a complex, which is directly related to the number of unpaired electrons present in the d-orbitals of the central metal ion. libretexts.orgfizika.si This information is indispensable for deducing the oxidation state of the metal and, most significantly, the geometry of the coordination complex. researchgate.netuctm.edu

The magnetic moment is calculated from the measured molar magnetic susceptibility (χM) after correcting for the diamagnetic contributions of all atoms in the molecule. fizika.si The experimental μeff value is then compared with the theoretical "spin-only" value, which is calculated based on the number of unpaired electrons. Deviations from the spin-only value often indicate an orbital contribution to the magnetic moment, which is highly dependent on the symmetry (i.e., geometry) of the complex. researchgate.netuwimona.edu.jm

For instance, a high-spin octahedral Co(II) complex is expected to have a magnetic moment in the range of 4.30-4.70 Bohr Magnetons (B.M.), corresponding to three unpaired electrons with a significant orbital contribution. researchgate.net In contrast, a tetrahedral Co(II) complex typically exhibits a magnetic moment between 4.4 and 4.8 B.M. researchgate.net A square planar Ni(II) complex, with a d⁸ configuration, is expected to be diamagnetic (μeff ≈ 0 B.M.) due to the pairing of all electrons, whereas an octahedral Ni(II) complex is paramagnetic with a magnetic moment around 2.83 B.M. ikm.org.myresearchgate.net Therefore, by measuring the magnetic moment, the stereochemistry of the metal center in complexes of this compound can be reliably inferred.

Metal IonGeometryTypical μeff (B.M.)No. of Unpaired Electrons
Co(II)Octahedral (high-spin)4.30 - 4.70 researchgate.net3
Co(II)Tetrahedral4.4 - 4.8 researchgate.net3
Ni(II)Octahedral~2.83 researchgate.net2
Ni(II)Square Planar0 ikm.org.my0
Cu(II)Distorted Octahedral~1.87 researchgate.net1

This table presents representative data for common transition metal ions to illustrate the correlation between magnetic moment and complex geometry.

Chemical Reactivity and Derivatization Approaches of 3 3 Aminophenyl Benzamide

Amine Group Reactivity (e.g., Oxidation)

The primary amine groups of 3-(3-aminophenyl)benzamide are susceptible to a variety of chemical transformations, including oxidation. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of aromatic amines.

Oxidation of aromatic amines can lead to a range of products depending on the oxidant and reaction conditions. Mild oxidizing agents can lead to the formation of colored dimeric and polymeric species. For instance, the oxidation of related aminodiphenylamine derivatives is known to produce phenazine (B1670421) pigments. rsc.org Stronger oxidation can result in the formation of nitroso, nitro, or quinone-like structures. The presence of two amine groups on the this compound scaffold suggests that complex oxidative coupling reactions could occur, potentially leading to the formation of azo compounds or more extended conjugated systems. The specific outcomes of such reactions would be highly dependent on the choice of oxidizing agent, solvent, and temperature. For example, PhIO-mediated oxidation has been used to synthesize 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamide, highlighting a method for targeted oxidation in related systems. mdpi.com

Complexation Reactions with Metal Ions

The amine and amide groups in this compound contain lone pairs of electrons, making them potential coordination sites for metal ions. The formation of metal complexes can significantly alter the electronic and steric properties of the molecule, a feature that is exploited in the design of catalysts, sensors, and therapeutic agents. While direct studies on the complexation of this compound are limited, research on analogous structures provides insight into its potential behavior. For instance, Schiff bases derived from salicylaldehyde (B1680747) and m-aminophenol, which shares a similar aminophenyl moiety, have been shown to form stable complexes with various transition metal ions. core.ac.uk It is expected that this compound would act as a bidentate or polydentate ligand, coordinating with metal ions through the nitrogen atoms of the amine groups and potentially the oxygen atom of the amide carbonyl group.

The thermodynamic parameters of complexation, including Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide crucial information about the spontaneity and driving forces of the metal-ligand interaction. For a complexation reaction to be spontaneous, the change in Gibbs free energy (ΔG) must be negative. This can be driven by a favorable enthalpy change (exothermic reaction, negative ΔH), a favorable entropy change (increase in disorder, positive ΔS), or both.

The stability constant (log K) of a metal-ligand complex is a quantitative measure of the strength of the interaction between the metal ion and the ligand in solution. A higher stability constant indicates a more stable complex. The stability of metal complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration) and the ligand (basicity, number of donor atoms, and chelate ring size).

For illustrative purposes, the stability constants of metal complexes with a related Schiff base derived from salicylaldehyde and m-aminophenol (SMAP) are presented below. These values demonstrate the typical trend in stability for divalent transition metal ions, often following the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)). core.ac.uk

Metal Ionlog K₁log K₂
Cu(II)8.657.40
Ni(II)6.255.05
Co(II)6.004.70
Zn(II)5.854.90
Mn(II)5.204.10

Note: The data in this table is for metal complexes with a Schiff base derived from salicylaldehyde and m-aminophenol, not this compound, and is provided for illustrative purposes. core.ac.uk

The solvent medium can have a significant impact on the stability of metal-ligand complexes. researchgate.net The polarity, dielectric constant, and coordinating ability of the solvent all play a role. researchgate.netdntb.gov.ua In general, complex formation is more favorable in solvents with lower polarity and coordinating ability. This is because polar, coordinating solvents can effectively solvate the metal ions, competing with the ligand for coordination sites. For complexation to occur, the ligand must displace these solvent molecules, which can be an energetically demanding process.

Strategies for Scaffold Modification and Functionalization

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with desired biological or material properties. The presence of two reactive amine groups allows for a variety of derivatization strategies. For instance, the amine groups can be acylated, alkylated, or used in condensation reactions to attach different functional moieties.

One area where the aminophenyl benzamide (B126) scaffold has been successfully utilized is in the development of histone deacetylase (HDAC) inhibitors. nih.gov In these studies, the core scaffold is modified to optimize interactions with the active site of the enzyme. The QSAR models developed for these derivatives suggest that the inclusion of hydrophobic substituents and hydrogen bond donating groups enhances inhibitory activity. nih.gov Similarly, N-substituted aminobenzamide scaffolds have been investigated as potential inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a target for the treatment of diabetes. researchgate.net Furthermore, benzamide derivatives have been explored as glucokinase activators, also for the management of diabetes. nih.gov

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability and oral bioavailability. wjarr.com The rigid nature of the benzamide scaffold makes it an attractive core for the design of peptidomimetics, as it can be used to orient appended functional groups in a well-defined spatial arrangement, mimicking the secondary structures of peptides. nih.govnih.gov

The benzamide scaffold has been successfully incorporated into peptidomimetics that act as non-ATP competitive inhibitors of cyclin-dependent kinase 2 (CDK2). nih.govnih.gov In this approach, substituted benzamide derivatives are used as N-terminal capping groups to mimic the interactions of a key peptide sequence with the target protein. nih.gov This strategy, known as REPLACE (Replacement with Partial Ligand Alternatives), has yielded potent inhibitors with anti-proliferative activity. nih.gov The benzamide core provides a rigid platform to which various functional groups can be attached to optimize binding affinity and selectivity. The design of such peptidomimetics often involves computational modeling to predict the binding modes and guide the synthetic efforts. nih.gov

Linker Design in Inhibitor Development

The strategic placement of the amino and benzamide groups on the phenyl ring system of this compound allows for the creation of linkers with specific conformational preferences. This is crucial for positioning the inhibitor's pharmacophores optimally within the enzyme's active site. The amide bond within the benzamide moiety introduces a degree of planarity, while the aminophenyl group offers a site for further chemical modification, allowing for the exploration of a wide range of structural diversity.

In the context of kinase inhibitor design, for instance, the linker must correctly position a "warhead" group to interact with the ATP-binding site while another part of the molecule engages with a nearby allosteric pocket. The conformational properties of the this compound linker can be modulated to achieve the desired vector and distance between these interacting fragments.

Furthermore, the chemical handles present in this compound—the amino group and the aromatic rings—provide opportunities for derivatization to enhance properties such as solubility and cell permeability. By strategically introducing polar or lipophilic groups, medicinal chemists can tailor the physicochemical profile of the resulting inhibitor to improve its drug-like characteristics.

The following table summarizes the key features of this compound that make it a valuable component in linker design for inhibitor development:

FeatureDescriptionImplication in Inhibitor Design
Structural Rigidity The phenyl rings and the amide bond impart a degree of conformational constraint.Precise positioning of pharmacophoric groups within the target's binding site.
Conformational Flexibility Rotation around the single bonds allows for some adaptability.Enables the inhibitor to adopt an optimal binding conformation.
Chemical Handles The primary amino group and aromatic C-H bonds are available for modification.Facilitates the synthesis of diverse libraries of inhibitors with varied properties.
Hydrogen Bonding Capacity The amide and amino groups can act as hydrogen bond donors and acceptors.Can contribute to the overall binding affinity of the inhibitor to the target enzyme.

In the development of inhibitors for enzymes such as poly(ADP-ribose) polymerase (PARP), the benzamide moiety itself is a key pharmacophoric element that mimics the nicotinamide (B372718) portion of the NAD+ substrate. In such cases, the 3-aminophenyl group serves as an attachment point for a linker that connects to another part of the inhibitor designed to interact with adjacent regions of the enzyme, thereby enhancing potency and selectivity. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Investigations of 3 3 Aminophenyl Benzamide and Its Analogs

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uobaghdad.edu.iq This method is widely used to understand and predict the interaction between a ligand, such as 3-(3-Aminophenyl)benzamide, and a protein's active site.

Molecular docking simulations are instrumental in predicting how this compound and its derivatives orient themselves within the binding pocket of a target protein. These predictions are crucial for understanding the structural basis of their biological activity. For instance, studies on N-(2-aminophenyl)-benzamide derivatives as inhibitors of Histone Deacetylase 2 (HDAC2) have utilized docking to predict binding modes and correlate them with inhibitory activity. rjptonline.org The goal is to identify the most stable conformation, often referred to as the binding pose, which typically corresponds to the lowest binding energy. walshmedicalmedia.com

The binding affinity, a measure of the strength of the interaction between the ligand and the protein, is often estimated using scoring functions within the docking software. These scores, typically expressed in kcal/mol, provide a quantitative prediction of how strongly a ligand will bind to a protein. For example, docking studies of various benzamide (B126) derivatives against the Topoisomerase IIα enzyme have reported binding energies ranging from -60.14 to -114.71 kcal/mol, indicating strong potential interactions. researchgate.net Such studies help in prioritizing compounds for further experimental testing and in designing new analogs with potentially higher affinities.

Predicted Binding Affinities of Selected Benzamide Analogs Against Target Enzymes
Compound ClassTarget EnzymePredicted Binding Energy (kcal/mol)Key Interacting Residues
N-(2-aminophenyl)-benzamide derivativesHDAC2--
Benzamide derivativesTopoisomerase IIα-60.14 to -114.71ARG487, MET762, TYR805
Pyrazolone-appended benzamidesCOVID-19 Main Protease (6LU7)-8.70 to -8.90GLY143, SER144, GLU166, GLN189, GLN192

Beyond predicting binding poses and affinities, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the protein-ligand complex. nih.gov These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking interactions. researchgate.netgmu.edu

Hydrogen bonds are particularly crucial for the specificity and stability of protein-ligand binding. researchgate.netillinois.edu In studies of aminophenyl benzamide derivatives, hydrogen bonding is consistently identified as a key contributor to their inhibitory activity. rjptonline.orgnih.gov For example, docking of N-(2-aminophenyl)-benzamide derivatives into the active site of HDAC2 revealed hydrogen bond formation with key amino acid residues. rjptonline.org Similarly, studies on pyrazolone-appended benzamide derivatives identified multiple hydrogen bonds with amino acids such as GLN192, GLY143, GLU166, and SER144 in the active site of the COVID-19 main protease. walshmedicalmedia.com The analysis of these interactions, including the number of bonds and their lengths, is critical for understanding the structure-activity relationship (SAR) and for designing more potent analogs. walshmedicalmedia.com

Examples of Hydrogen Bond Interactions for Benzamide Analogs
LigandTarget ProteinInteracting Amino AcidBond Length (Å)
Benzamide-pyrazolone derivative 'a'6LU7GLN1922.1
Benzamide-pyrazolone derivative 'a'6LU7GLN1922.3
Benzamide-pyrazolone derivative 'a'6LU7GLY1432.1
Benzamide-pyrazolone derivative 'b'6LU7GLU1662.0
Benzamide-pyrazolone derivative 'b'6LU7SER1442.4
Benzamide-pyrazolone derivative 'b'6LU7LEU1412.5

Molecular docking studies provide a static picture that helps rationalize how a molecule like this compound or its analogs can act as a substrate or inhibitor for an enzyme. By visualizing the binding pose within the enzyme's active site, researchers can understand the structural features necessary for recognition and binding.

For instance, in the design of protein kinase inhibitors, a flexible 4-(aminomethyl)benzamide (B1271630) linker was proposed to circumvent steric hindrance with a bulky isoleucine residue in the active site of the T315I-mutant Abl kinase. nih.gov Docking results confirmed that this flexible linker allowed the molecule to adopt a favorable geometry, enabling necessary interactions in both the allosteric and adenine (B156593) pockets of the kinase's active site. nih.gov This rationalizes why this particular structural modification leads to potent inhibitory activity. These computational insights guide the design of new compounds by predicting how changes in the molecular structure will affect binding and, consequently, enzymatic inhibition.

Quantum-Chemical Calculations

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.net These methods are used to calculate various molecular properties that are not accessible through classical molecular mechanics methods used in docking.

DFT is a computational method used to investigate the electronic structure of many-body systems. indexcopernicus.com It is widely applied to study the properties of molecules like this compound and its derivatives. DFT calculations can be used to determine the most stable molecular geometry by finding the structure with the lowest energy. researchgate.net

Furthermore, DFT is employed to calculate a range of electronic properties, including molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule. This information is valuable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. mdpi.comnih.gov For various aminobenzene sulfonamides, DFT calculations have been used to describe their molecular structures, quantum chemical descriptors, and atomic charges, providing a comprehensive view of their chemical nature. indexcopernicus.com

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity, low kinetic stability, and high polarizability, suggesting the molecule is more likely to be biologically active. researchgate.netnih.gov For benzamide, the calculated HOMO-LUMO gap is 5.611 eV. researchgate.net FMO analysis helps predict the most reactive positions in a molecule and provides insights into its reaction mechanisms and electronic transitions. nih.govnih.gov This analysis is crucial for understanding the reactivity of this compound and for designing analogs with desired electronic properties for enhanced biological activity. researchgate.net

Calculated Frontier Molecular Orbital Energies
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Benzamide--5.611
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the van der Waals surface of a molecule. proteopedia.org This technique helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for understanding intermolecular interactions, particularly in biological systems. nih.govchemrxiv.org

For this compound, the MEP map would highlight specific charge distributions. The regions around the oxygen atom of the carbonyl group and the nitrogen atom of the primary amine would exhibit a high negative potential (typically colored red or yellow), indicating them as sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of the amide and amine groups would show a positive potential (typically colored blue), identifying them as hydrogen bond donor sites. The aromatic rings generally display a neutral or slightly negative potential, contributing to hydrophobic and π-π stacking interactions. Understanding these electrostatic features is essential for predicting the molecule's binding orientation within a receptor active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the physicochemical properties or structural features of a series of compounds with their biological activities. jocpr.com This approach is instrumental in predicting the activity of new compounds and optimizing lead structures.

A significant 3D-QSAR study was conducted on a series of 48 aminophenyl benzamide derivatives for their activity as Histone Deacetylase (HDAC) inhibitors. nih.govresearchgate.net The study developed a robust five-point pharmacophore model which consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.govresearchgate.net This model was then used to generate a predictive atom-based 3D-QSAR model. benthamdirect.com

The resulting QSAR model demonstrated excellent statistical significance and predictive power, as summarized in the table below. nih.govbenthamdirect.com

Statistical ParameterValueSignificance
Correlation Coefficient (r²)0.99Excellent correlation
Cross-validated Correlation Coefficient (q²)0.85Good predictive power
Fisher Ratio (F)631.80High statistical significance

This interactive table summarizes the statistical validation of the 3D-QSAR model for aminophenyl benzamide derivatives. nih.govbenthamdirect.com

The QSAR model revealed key structural requirements for HDAC inhibitory activity. nih.govresearchgate.net

Structural FeatureInfluence on HDAC InhibitionRationale
Hydrophobic SubstituentsPositiveInclusion of hydrophobic groups enhances inhibitory activity. nih.govresearchgate.net
Hydrogen Bond Donating GroupsPositiveContributes favorably to the inhibitory potency. nih.govresearchgate.net
Electron Withdrawing GroupsNegativeHas a detrimental effect on inhibitory potency. nih.govresearchgate.net

This interactive table outlines the key findings from the QSAR study on aminophenyl benzamide derivatives. nih.govresearchgate.net

These findings provide crucial guidelines for designing novel aminophenyl benzamide-based compounds with enhanced HDAC inhibitory potential. nih.gov

Molecular Dynamics Simulations (as applied to related compounds)

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In drug design, MD simulations provide detailed insights into the conformational changes of ligands and proteins upon binding, the stability of the resulting complex, and the specific interactions that govern molecular recognition. nih.govrsc.org

While specific MD simulation studies on this compound were not found, research on structurally related benzamide and benzimidazole (B57391) derivatives highlights the utility of this technique. rsc.orgrsc.org For instance, MD simulations have been employed to investigate the binding mechanism of benzimidazole inhibitors with the Pin1 protein, a target in cancer therapy. rsc.org These simulations can reveal the most likely binding poses of the inhibitors and identify key amino acid residues in the protein's active site that are crucial for binding. rsc.org In one such study, residues like Lys63, Arg69, and Cys113 were identified as key for the interaction. rsc.org Similarly, MD simulations of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors helped to explore their binding modes and confirmed the crucial role of specific residues, such as Asn535, in stabilizing the inhibitor. rsc.org These examples demonstrate how MD simulations can elucidate the dynamic nature of ligand-receptor interactions, providing a theoretical basis for the rational design and optimization of related compounds like this compound. rsc.org

In Silico Prediction Methodologies

In silico prediction methodologies are essential in the early stages of drug discovery for evaluating the pharmacokinetic properties of compounds, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net These computational tools predict a compound's viability as a drug candidate before costly and time-consuming synthesis and experimental testing. jonuns.com

Studies on various benzamide derivatives have utilized in silico tools to predict their ADME-Tox profiles. mdpi.comresearchgate.net These predictions assess properties critical for a drug's efficacy and safety. For example, an in silico evaluation of a series of novel benzamide derivatives predicted their intestinal absorption, blood-brain barrier (BBB) permeability, and potential toxicities. mdpi.com The results indicated that the compounds generally exhibited excellent intestinal absorption and good BBB permeability. mdpi.com Toxicity predictions revealed that while none of the compounds were associated with AMES toxicity (mutagenicity), cardiotoxicity, or skin sensitization, some were predicted to be hepatotoxic. mdpi.com

The table below summarizes typical ADMET properties predicted for benzamide derivatives using in silico methods. jonuns.commdpi.com

ADMET PropertyPrediction for Benzamide DerivativesImportance
Intestinal AbsorptionExcellent (e.g., 88-92%) mdpi.comCrucial for oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityGood (e.g., logBBB from -0.124 to 0.033) mdpi.comDetermines potential for CNS activity.
AMES ToxicityNone exhibited mdpi.comIndicates a lack of mutagenic potential.
Cardiotoxicity (hERG inhibition)None exhibited mdpi.comPredicts a lower risk of cardiac side effects.
HepatotoxicitySome derivatives predicted to be positive mdpi.comFlags potential for liver toxicity.
Skin SensitizationNone exhibited mdpi.comIndicates a low risk of causing allergic contact dermatitis.

This interactive table presents a summary of in silico ADMET predictions for benzamide derivatives based on available research. mdpi.com

These in silico assessments are vital for prioritizing which newly designed compounds, including analogs of this compound, should be synthesized and advanced to further stages of drug development. researchgate.net

Structure Activity Relationship Sar Exploration of 3 3 Aminophenyl Benzamide and Its Derivatives

General Principles of Benzamide (B126) SAR

The benzamide moiety serves as a versatile scaffold in medicinal chemistry, with its structure-activity relationship governed by several key principles. The fundamental pharmacophore often consists of two aromatic rings connected by the central amide group, which is crucial for target interaction. The orientation of this amide bond is critical; inverting the amide group to an anilide can lead to a complete loss of activity, demonstrating the importance of the hydrogen bonding capabilities and geometry of the N-H and carbonyl groups. nih.gov

For many benzamide derivatives, biological activity is significantly influenced by the presence and nature of substituents on the aromatic rings. As histone deacetylase (HDAC) inhibitors, a common pharmacophore model for aminophenyl benzamide derivatives includes two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov In this context, hydrophobic character is considered crucial for inhibitory activity, and the addition of hydrophobic substituents is predicted to enhance potency. nih.gov Furthermore, hydrogen bond-donating groups tend to contribute positively to HDAC inhibition, whereas electron-withdrawing groups often have a negative effect. nih.gov

In the context of dopamine (B1211576) receptor ligands, polar substituents at the para (4-) and/or meta (5-) positions of the benzamide ring have been shown to enhance affinity for the D4 receptor subtype. nih.gov The benzamide core itself is often indispensable for binding. Studies have shown that replacing the benzamide group with aliphatic or sterically larger substituents results in inactive compounds. nih.gov However, bioisosteric replacement, such as substituting a benzene (B151609) ring with a thiophene (B33073) ring, can be a viable strategy to maintain or slightly modify activity. nih.gov The general accessibility and relatively low cytotoxicity of the benzamide class have made it a frequently studied framework, particularly for targets like the bacterial cell division protein FtsZ. nih.gov

Impact of Substituent Position and Nature on Activity

The position of a substituent can determine its influence on activity. For a series of benzamide and picolinamide (B142947) derivatives designed as cholinesterase inhibitors, the substitution position of a dimethylamine (B145610) side chain was found to markedly influence both the inhibitory activity and the selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). researchgate.net Similarly, in the development of inhibitors for SARS-CoV papain-like protease (PLpro), the addition of an amino group to the benzamide ring increased inhibitory capacity. nih.gov Interestingly, while the specific position of this amino group did not appear to significantly alter its positive impact, further derivatization of the amine (e.g., to dimethylamino or sulfonamide) generally led to reduced activity. nih.gov

The nature of the substituent is equally critical. For dopamine D4 receptor ligands, polar groups at the meta and para positions enhance binding affinity. nih.gov In contrast, for a series of benzamides with fungicidal properties, a fluorine atom at the ortho position (2-F) resulted in activity superior to that of other halogenated or substituted analogues. nih.gov However, for the same class of compounds, the position of various substituents had little discernible effect on their larvicidal activity, indicating that the SAR can be target-dependent. nih.gov

General principles of aromatic substitution chemistry provide a theoretical basis for these observations. Activating groups, which donate electron density to the ring (e.g., -NH2, -OH), tend to direct interactions at the ortho and para positions, while deactivating, electron-withdrawing groups direct them to the meta position. libretexts.org These electronic effects, combined with steric factors, govern how the molecule presents itself to its binding site.

Table 1: Impact of Substituent Position and Nature on Benzamide Activity This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound Class Target Substituent & Position Effect on Activity Reference
Substituted Benzamides Dopamine D4 Receptor Polar groups at para (4) and meta (5) positions Enhanced affinity nih.gov
Benzamide Derivatives SARS-CoV PLpro Amino group on benzamide ring Increased inhibition nih.gov
Benzamide Derivatives SARS-CoV PLpro Dimethylamino, sulfonamide, carbamate (B1207046) derivatives of the amino group Reduced activity nih.gov
Benzamide Derivatives Fungi 2-Fluoro Superior fungicidal activity nih.gov
Benzamide Derivatives Mosquito Larvae Various substituents Position had little effect on larvicidal activity nih.gov
Benzamide/Picolinamide Derivatives Acetylcholinesterase (AChE) Dimethylamine side chain Position markedly influenced activity and selectivity researchgate.net

Conformational Behavior and its Influence on Biological Activity

The three-dimensional shape, or conformation, of a 3-(3-aminophenyl)benzamide derivative is a critical determinant of its biological function. The ability of the molecule to adopt a specific spatial arrangement allows it to fit precisely into the binding pocket of its target protein or enzyme. The conformational landscape of benzamides can be complex, often existing as an equilibrium between "folded" and "extended" forms.

Theoretical conformational analysis of some neuroleptic benzamide drugs has shown that the relative stability of these conformers can vary significantly depending on the substitution pattern. nih.gov For certain 3-pyrrolidyl derivatives, folded conformers, where the two ends of the molecule are in proximity, represent the lowest energy state. nih.gov Conversely, for related 4-piperidyl derivatives, extended conformers are energetically much more favorable. nih.gov This preferred conformation can directly correlate with the molecule's pharmacological profile and its mode of interaction with the dopamine receptor. nih.gov

The concept of conformational control is central to the design of foldamers—oligomers that adopt well-defined secondary structures. Aromatic oligoamides based on benzamide backbones have been designed to mimic the spatial arrangement of side chains on an α-helix. kent.ac.ukscispace.com This structural mimicry enables them to function as inhibitors of protein-protein interactions (PPIs) by presenting functional groups in a precise, predetermined geometry. kent.ac.ukscispace.com

In other cases, a planar or flat conformation is optimal for activity. For certain benzamide analogues developed as antimalarial agents, the ability to adopt a flat conformation was found to be essential for facilitating the π-π stacking interactions required to bind to their target, ferriprotoporphyrin IX, and inhibit hemozoin formation. researchgate.net The study of polymorphism, where a compound crystallizes into multiple different forms, further highlights the role of conformation. Different polymorphs of N-(1,3-thiazol-2-yl)benzamide exhibit distinct molecular conformations and hydrogen-bonding patterns, which can influence the compound's physical properties and bioavailability. mdpi.com

Flexible Linker Design in SAR Studies

In many benzamide derivatives, a flexible linker is incorporated to connect the core benzamide pharmacophore to another recognition element. The design of this linker—its length, composition, and rigidity—is a key strategy in SAR studies to optimize target binding and improve pharmacokinetic properties.

The length of the linker is often varied to probe the dimensions of a target's binding site. In the development of FtsZ inhibitors, researchers have systematically modified the linker connecting a benzamide moiety to a benzodioxane scaffold, moving from a shorter methylenoxy chain to longer ethylenoxy or propylenoxy chains to determine the optimal distance between the two key structural components. nih.gov This approach helps to maximize favorable interactions within the binding pocket.

Beyond length, the chemical nature and flexibility of the linker are also crucial. The introduction of substituents onto the linker chain can create new interaction points or alter the molecule's conformational preferences. For instance, incorporating a hydroxyl (-OH) group on an ethylenic linker in a series of benzodioxane-benzamides was explored to improve physicochemical properties and introduce a new stereogenic center, leading to the evaluation of distinct erythro and threo isomers. nih.gov

Linkers can also serve as bioisosteric replacements for other functional groups. In one study, the α,β-unsaturated system of a chalcone (B49325) inhibitor was replaced with an amide linker to create a new series of N-benzylbenzamide and N-phenethylbenzamide derivatives. researchgate.net This modification maintained the necessary spatial relationship between the two aromatic rings while altering the chemical properties of the central connection. The principles of linker design often draw from fields like protein engineering, where flexible linkers composed of residues like glycine (B1666218) and serine are used to connect protein domains without disrupting their folding or function. acs.org This strategy ensures that the terminal parts of the molecule can independently and optimally engage their respective binding sites.

Table 2: Examples of Flexible Linker Design in Benzamide SAR This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound Series Target Linker Modification Strategy Purpose of Modification Reference
Benzodioxane-Benzamides FtsZ Varying length (methylenoxy, ethylenoxy, propylenoxy) To probe the depth of the binding site nih.gov
Naphthodioxane-Benzamides FtsZ Addition of -OH group to ethylenic linker To improve physicochemical properties and explore stereochemistry nih.gov
Amide-linked Benzamides Aβ Aggregation Replacement of α,β-unsaturated linker with amide bioisostere To create novel derivatives based on a known inhibitor scaffold researchgate.net

Applications of the 3 3 Aminophenyl Benzamide Scaffold and Its Analogs in Chemical Biology and Materials Science

Therapeutic Agent Development (General Potential, for analogs)

The benzamide (B126) functional group is a key feature in numerous biologically active compounds, and its derivatives have shown a broad spectrum of pharmacological activities. nanobioletters.com Analogs of 3-(3-aminophenyl)benzamide have been investigated for their potential as anticonvulsant, antioxidant, antifungal, antimicrobial, and anti-inflammatory agents. nanobioletters.com The ability to readily modify the core structure allows for the fine-tuning of their biological properties, making them promising candidates for drug discovery and development.

Derivatives of the benzamide scaffold have shown notable potential as anticonvulsant agents. Research into N-benzyl-2-acetamidopropionamide derivatives, for instance, has identified highly potent compounds. Specifically, N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide have demonstrated significant anticonvulsant activity in preclinical models. nih.gov

In studies using the maximal electroshock-induced seizure (MES) test in mice, the ED50 values for N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide were 8.3 mg/kg and 17.3 mg/kg, respectively, which are comparable to the established anticonvulsant drug phenytoin (B1677684) (ED50 = 6.5 mg/kg). nih.gov Further investigation into the stereoisomers of N-benzyl-2-acetamido-3-methoxypropionamide revealed that the (R)-stereoisomer is primarily responsible for the anticonvulsant effect, with an ED50 of 4.5 mg/kg, while the (S)-stereoisomer was significantly less active. nih.gov

Similarly, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated for their anticonvulsant properties. mdpi.com The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, exhibited a more favorable ED50 and protective index in the MES test (68.30 mg/kg) and the 6 Hz test (28.20 mg/kg) compared to the reference drug, valproic acid. mdpi.com The structure-activity relationship (SAR) of phenytoin-like anticonvulsant drugs suggests that the ability to form hydrogen bonds is a crucial feature for their activity. nih.gov

CompoundTest ModelED50 (mg/kg)Reference DrugReference ED50 (mg/kg)
N-benzyl-2-acetamido-3-methoxypropionamideMES (mice, i.p.)8.3Phenytoin6.5
N-benzyl-2-acetamido-3-ethoxypropionamideMES (mice, i.p.)17.3Phenytoin6.5
(R)-N-benzyl-2-acetamido-3-methoxypropionamideMES (mice, i.p.)4.5--
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMES (mice, i.p.)68.30Valproic Acid252.74
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione6 Hz (32 mA, mice, i.p.)28.20Valproic Acid130.64

The search for effective antioxidant agents to combat oxidative stress has led to the investigation of various chemical scaffolds, including benzamide derivatives. researchgate.netmdpi.com A study of N-arylbenzamides with varying numbers of methoxy (B1213986) and hydroxy groups, and bearing either amino or amino-protonated moieties, demonstrated their antioxidant capacity. nih.gov The majority of these compounds showed improved antioxidant properties compared to the reference molecule, butylated hydroxytoluene (BHT), in both DPPH and FRAP assays. nih.gov

The trihydroxy derivative, in particular, was identified as a lead compound for further optimization of the benzamide scaffold due to its promising antioxidative potential. nih.gov Computational analysis revealed that protonated systems are better antioxidants than their neutral counterparts and that electron-donating methoxy groups enhance antioxidant properties. nih.gov The introduction of hydroxy groups was found to shift the reactivity towards this moiety, further enhancing the antioxidative features. nih.gov

Another study synthesized and evaluated the antioxidant properties of novel 2-[2-(4-chlorophenyl) benzimidazole-1-yl]-N-(2-arylmethylene Amino) Acetamides and their thiazolidine (B150603) derivatives. nih.gov These compounds were tested for their in vitro effects on rat liver microsomal NADPH-dependent lipid peroxidation and their free radical scavenging properties using the DPPH assay, showing significant effects. nih.gov

Compound ClassAssayKey Findings
N-arylbenzamides with methoxy, hydroxy, and amino/amino-protonated moietiesDPPH, FRAPMost compounds showed improved antioxidant properties compared to BHT. The trihydroxy derivative was identified as a lead compound. Protonated systems and electron-donating groups enhanced activity.
2-[2-(4-chlorophenyl) benzimidazole-1-yl]-N-(2-arylmethylene Amino) Acetamides and thiazolidine derivativesNADPH-dependent lipid peroxidation, DPPHCompounds showed significant antioxidant and free radical scavenging effects.

Benzamide derivatives have also emerged as a promising class of antifungal agents. nanobioletters.com A study on novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives reported their in vitro antifungal activities against six phytopathogenic fungi. nih.gov Many of these derivatives exhibited good activity, with the presence of fluorine or chlorine on the benzene (B151609) ring significantly improving their efficacy. nih.gov One compound, in particular, displayed excellent activity against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil (B1676884) (EC50 = 6.23 µg/mL). nih.gov

Another investigation focused on benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties, which showed weak in vitro antifungal activity but excellent in vivo efficacy against Colletotrichum lagenarium and Botrytis cinerea. mdpi.comresearchgate.net One of the synthesized compounds demonstrated 90% efficacy in vivo against C. lagenarium at a concentration of 200 μg/mL, surpassing the commercial fungicide carbendazim (B180503) (85% efficacy). mdpi.comresearchgate.net Furthermore, benzimidazole (B57391) and benzotriazole (B28993) derivatives have been synthesized and evaluated for their activity against various Candida and Aspergillus species, with 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole showing the most promising antifungal effects. nih.gov

Compound ClassFungal SpeciesKey Findings
N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivativesAlternaria alternataOne derivative showed an EC50 of 1.77 µg/mL, superior to myclobutanil (EC50 = 6.23 µg/mL).
Benzamidine derivatives with 1,2,3-triazole moietiesColletotrichum lagenariumA compound exhibited 90% in vivo efficacy at 200 μg/mL, better than carbendazim (85%).
Benzimidazole and benzotriazole derivativesCandida and Aspergillus species1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole demonstrated the best antifungal activities.

The this compound scaffold and its analogs have been extensively studied for their antimicrobial and antibacterial properties. nanobioletters.com A series of 3-benzylamide derivatives were synthesized and investigated as FtsZ inhibitors, a key protein in bacterial cell division. nih.gov These compounds showed good activity against several Gram-positive bacteria, with a fluorine-substituted derivative on the phenyl ring demonstrating the best antibacterial activity against M. smegmatis and S. aureus. nih.gov

In another study, novel thiourea (B124793) derivatives, such as 1-(3-aminophenyl)-3-ethylthiourea, were synthesized and showed potent antibacterial activity against S. aureus, E. coli, P. aeruginosa, and M. tuberculosis. seejph.com Additionally, 2,2'-dithiobis(benzamide) analogs have been synthesized and tested against Mycobacterium tuberculosis, including resistant strains. nih.gov One of the most potent compounds, 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide], had a minimum inhibitory concentration (MIC) superior or equivalent to streptomycin, kanamycin, and ethambutol (B1671381), and importantly, showed no cross-resistance with these existing antitubercular agents. nih.gov Furthermore, some benzamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Compound ClassBacterial SpeciesKey Findings
3-benzylamide derivativesM. smegmatis, S. aureusA fluorine-substituted derivative showed the best activity.
1-(3-aminophenyl)-3-ethylthioureaS. aureus, E. coli, P. aeruginosa, M. tuberculosisDemonstrated potent antibacterial activity.
2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide]Mycobacterium tuberculosis (including resistant strains)MIC was superior or equivalent to streptomycin, kanamycin, and ethambutol with no cross-resistance.

The anti-inflammatory potential of benzamide derivatives has also been a subject of investigation. nanobioletters.com Certain N-phenylcarbamothioylbenzamides have been synthesized and evaluated for their anti-inflammatory activity in a carrageenan-induced paw edema model in mice. nih.gov Several of these derivatives exhibited significantly higher anti-inflammatory activity compared to the reference drug indomethacin (B1671933). nih.gov Notably, two compounds showed potent anti-inflammatory effects and a lower incidence of ulcers compared to the indomethacin group. nih.gov

Furthermore, the poly (ADP-ribose) synthetase inhibitor 3-aminobenzamide (B1265367) has been shown to exert potent anti-inflammatory effects in a carrageenan-induced pleurisy model. nih.gov It was found to inhibit the inflammatory response, including pleural exudate formation and mononuclear cell infiltration, and reduce the formation of nitrotyrosine, an indicator of peroxynitrite formation. nih.gov This suggests that part of the anti-inflammatory effects of 3-aminobenzamide may be related to a reduction in neutrophil recruitment to the site of inflammation. nih.gov

Compound Class/CompoundModelKey Findings
N-phenylcarbamothioylbenzamidesCarrageenan-induced paw edema in miceSeveral derivatives showed significantly higher anti-inflammatory activity than indomethacin with lower ulcer incidence.
3-aminobenzamideCarrageenan-induced pleurisyInhibited inflammatory response and reduced nitrotyrosine formation, suggesting a reduction in neutrophil recruitment.

Materials Science Applications (e.g., Polymers, Dyes, Nanofiltration Membranes)

Beyond their therapeutic potential, analogs of this compound are valuable building blocks in materials science. The presence of reactive amino and amide functional groups allows for their incorporation into polymeric structures. These monomers can be used to synthesize high-performance polymers with desirable thermal and mechanical properties. The aromatic nature of the scaffold contributes to the rigidity and stability of the resulting polymers, making them suitable for applications in demanding environments.

The chromophoric properties of the benzamide core also make these compounds and their derivatives potential candidates for the development of novel dyes. The electronic properties of the molecule can be tuned by introducing various substituents on the phenyl rings, allowing for the creation of dyes with specific absorption and emission characteristics.

In the field of membrane science, the controlled porosity and surface chemistry of materials are crucial. The structural features of this compound analogs make them interesting candidates for the fabrication of nanofiltration membranes. The ability to form hydrogen bonds and the rigidity of the aromatic rings can contribute to the formation of well-defined pore structures, which are essential for efficient separation processes. The amino groups can also be functionalized to modify the surface properties of the membranes, enhancing their selectivity and fouling resistance. While the direct application of this compound in these areas is an emerging field of research, the versatility of the benzamide scaffold suggests a promising future for its use in the design and synthesis of advanced materials. nanobioletters.com

Scaffold in Medicinal Chemistry for Novel Chemical Entities

The this compound scaffold serves as a versatile structural framework in medicinal chemistry for the design and development of novel chemical entities targeting a diverse range of biological targets. Its inherent structural features, including the presence of two aromatic rings and multiple sites for hydrogen bonding, allow for the generation of libraries of compounds with varied physicochemical properties and biological activities. nih.gov Researchers have successfully utilized this scaffold to develop potent and selective inhibitors for various enzymes and receptors implicated in a multitude of diseases, including cancer, diabetes, and neurodegenerative disorders.

Histone Deacetylase (HDAC) Inhibition

One of the most significant applications of the this compound scaffold is in the development of Histone Deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies on a series of 48 aminophenyl benzamide derivatives have provided valuable insights into the structural requirements for potent HDAC inhibition. researchgate.net

These studies have revealed that the hydrophobic character of the molecule is crucial for its inhibitory activity against HDACs. nih.gov The inclusion of hydrophobic substituents on the scaffold has been shown to enhance HDAC inhibition. Additionally, hydrogen bond donating groups positively contribute to the inhibitory potency, while electron-withdrawing groups have a negative influence. nih.govresearchgate.net A five-point pharmacophore model for these derivatives typically consists of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. researchgate.net

The research in this area has led to the identification of several potent benzamide-based HDAC inhibitors. The structural features essential for their activity include a zinc-chelating group, a linker region, and a capping group that interacts with the surface of the enzyme. tandfonline.com Modifications to the length of the molecule and the substitutions on the terminal benzene rings have been explored to optimize potency and selectivity. tandfonline.com

Table 1: Research Findings on this compound Analogs as HDAC Inhibitors
Compound/Derivative SeriesKey FindingsReference
48 Aminophenyl Benzamide DerivativesA 3D-QSAR study revealed that hydrophobic character and hydrogen bond donating groups are crucial for HDAC inhibitory activity. The model showed excellent correlation (r²=0.99) and predictive power (q²=0.85). nih.govresearchgate.net
Novel Benzamide-Based DerivativesCompounds with an NH₂ group at the R₂ position and a shorter molecular length were found to be potent HDACIs. Compound 7j was identified as the most potent HDAC1-3 inhibitor in the series. tandfonline.com
N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) DerivativesThe thiophene (B33073) substituted derivative 5j (IC₅₀=0.3 μM) and benzo[d] nih.govwalshmedicalmedia.comdioxole derivative 5t (IC₅₀=0.4 μM) exhibited significant antiproliferative activity against HCT116 and A549 cancer cell lines.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

The this compound scaffold has also been effectively employed in the design of inhibitors for dipeptidyl peptidase-IV (DPP-IV), a key therapeutic target for type 2 diabetes. dovepress.comresearchgate.net Inhibition of DPP-IV increases the levels of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and improves glucose control. dovepress.com

Through computer-aided drug design, a novel N-substituted aminobenzamide scaffold was established as a potential inhibitor of DPP-IV. dovepress.comresearchgate.net This led to the synthesis and evaluation of a series of 69 novel compounds. Of these, ten compounds demonstrated superior in vitro activity against DPP-IV compared to reference compounds, with the most active compounds achieving 38% inhibition at a concentration of 100 µM. dovepress.com These findings validate the N-aminobenzamide scaffold as a promising framework for the development of new DPP-IV inhibitors. dovepress.comresearchgate.net

Table 2: Research Findings on N-substituted Aminobenzamide Derivatives as DPP-IV Inhibitors
Compound SeriesNumber of Compounds SynthesizedKey Biological ActivityReference
N-substituted aminobenzamide derivatives69Ten compounds showed higher in vitro activity than reference compounds. The most active compounds exhibited 38% inhibition of DPP-IV at 100 µM. dovepress.com

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

More recently, the this compound scaffold has been explored for the development of inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair and a validated target in cancer therapy. nih.gov A series of benzamide derivatives incorporating benzamidophenyl and phenylacetamidophenyl scaffolds were designed and synthesized. nih.gov

These compounds were screened for their antiproliferative activities against several human colorectal cancer cell lines. nih.gov One of the standout compounds, 13f , demonstrated potent anticancer activity against HCT116 and DLD-1 cells with IC₅₀ values of 0.30 µM and 2.83 µM, respectively. nih.gov Furthermore, this compound exhibited an exceptional PARP-1 inhibitory effect with an IC₅₀ of 0.25 nM. nih.gov Mechanistic studies revealed that compound 13f induces cell cycle arrest at the G2/M phase, leads to the accumulation of DNA double-strand breaks, and ultimately triggers apoptosis in cancer cells. nih.gov

Table 3: Research Findings on Benzamide Derivatives as PARP-1 Inhibitors
CompoundTargetInhibitory Activity (IC₅₀)Antiproliferative Activity (IC₅₀)Reference
13fPARP-10.25 nM0.30 µM (HCT116 cells), 2.83 µM (DLD-1 cells) nih.gov

Other Emerging Applications

The versatility of the benzamide scaffold extends to other therapeutic areas as well. For instance, novel benzamide derivatives have been synthesized and evaluated as potent smoothened (SMO) antagonists, which play a role in the Hedgehog signaling pathway implicated in some cancers. nih.gov Additionally, derivatives of benzamide have been investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. researchgate.net Other research has focused on developing benzamide-based antagonists for the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a key target in cancer immunotherapy. nih.gov Furthermore, 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have been identified as potential anticancer agents through the inhibition of ROR1. researchgate.net

Future Research Directions and Perspectives

Advanced Synthetic Methodologies

The development of novel and efficient synthetic strategies is crucial for the generation of diverse libraries of 3-(3-Aminophenyl)benzamide analogs for structure-activity relationship (SAR) studies. While traditional methods for amide bond formation are well-established, future research will likely focus on more advanced and sustainable approaches.

Key areas for advancement include:

Catalytic Methods: The exploration of novel catalysts, such as those based on palladium, for C-N bond formation can offer milder reaction conditions and broader functional group tolerance. nih.gov The development of intramolecular annulation of benzamides with allylic alcohols catalyzed by rhodium(III) presents another promising avenue for creating complex cyclic structures. science.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. Applying flow chemistry to the synthesis of this compound and its derivatives could streamline the production of compound libraries for high-throughput screening.

Green Chemistry Approaches: The use of more environmentally friendly reagents and solvents is a growing trend in medicinal chemistry. Future synthetic routes may focus on utilizing greener alternatives, such as the synthesis of aryl amides from sodium thiosulfate pentahydrate, organic anhydrides, and aryl azides, which avoids the use of hazardous reagents. acs.org

Novel Building Blocks: The synthesis of novel substituted anilines and benzoic acids will be essential for creating analogs with diverse chemical properties. mdpi.comacs.org For instance, the preparation of various N-substituted benzamide (B126) derivatives allows for a systematic exploration of the chemical space around the core scaffold. nih.govresearchgate.net

Table 1: Emerging Synthetic Methodologies for Benzamide Derivatives
MethodologyDescriptionPotential AdvantagesReference
Palladium-Catalyzed AminationCoupling of aryl halides or triflates with amines to form C-N bonds.Good functional group tolerance, applicable to diverse substrates. nih.gov
Rhodium(III)-Catalyzed AnnulationIntramolecular reaction of benzamides with allylic alcohols to form azepinone derivatives.Access to complex heterocyclic structures. science.gov
Sustainable Amide SynthesisUse of sodium thiosulfate as a sulfur source for the synthesis of aryl amides from anhydrides and aryl azides.Avoids hazardous reagents and foul-smelling thioacids. acs.org

Deeper Mechanistic Insights

While the role of aminophenyl benzamides as histone deacetylase (HDAC) inhibitors is a primary focus, a deeper understanding of their mechanism of action is required for the development of more effective and safer drugs. nih.gov Future research should aim to elucidate the intricate molecular interactions and downstream cellular consequences of engaging their biological targets.

Key areas for mechanistic investigation include:

Structural Biology: High-resolution crystal structures of this compound analogs in complex with their target proteins, such as various HDAC isoforms, are essential for understanding the precise binding modes. acs.org Docking studies can further shed light on these interactions. acs.orgnih.gov

Target Selectivity: A comprehensive understanding of the isoform selectivity of these compounds is crucial. frontiersin.org Investigating why certain analogs preferentially inhibit specific HDACs (e.g., class I vs. class II) will guide the design of more targeted therapies with reduced off-target effects. nih.govnih.govnih.gov

Downstream Signaling Pathways: The inhibition of HDACs leads to the acetylation of both histone and non-histone proteins, which in turn affects gene expression and various cellular processes. nih.govmdpi.com Future studies should employ "omics" approaches (genomics, proteomics, metabolomics) to map the global changes in cellular pathways upon treatment with these compounds. mdpi.com This includes investigating their effects on cell cycle regulation, apoptosis, and DNA damage repair. frontiersin.orgnih.gov

Enzyme-Independent Functions: Research should also explore potential enzyme-independent functions of HDACs and how their inhibition by benzamide derivatives might influence these non-catalytic roles. mdpi.com

Table 2: Key Areas for Mechanistic Investigation
Research AreaObjectiveMethodologiesReference
Structural BiologyTo determine the precise binding interactions between inhibitors and their target proteins.X-ray crystallography, molecular docking. acs.orgnih.gov
Target SelectivityTo understand the molecular basis for isoform-selective inhibition.Enzymatic assays with purified HDAC isoforms, cellular assays. frontiersin.orgnih.gov
Downstream SignalingTo identify the cellular pathways modulated by inhibitor treatment.Transcriptomics (RNA-seq), proteomics, metabolomics. nih.govmdpi.com
Non-Histone TargetsTo identify and validate non-histone protein substrates of HDACs that are affected by inhibitors.Acetylated-protein enrichment followed by mass spectrometry. nih.gov

Rational Design and Optimization of Novel Analogs

The rational design of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties is a cornerstone of future research. Computational methods play a pivotal role in this process, enabling the in silico screening and optimization of new chemical entities before their synthesis and biological evaluation. emanresearch.org

Key strategies for rational design include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can identify the key structural features that are critical for biological activity. nih.govresearchgate.net For instance, models have suggested that hydrophobic character and hydrogen bond donating groups are crucial for the HDAC inhibitory activity of aminophenyl benzamide derivatives. nih.govresearchgate.net These models provide guidelines for designing compounds with enhanced potency. nih.govsemanticscholar.org

Pharmacophore Modeling: The development of robust pharmacophore models can help to identify the essential three-dimensional arrangement of chemical features required for binding to a specific target. nih.govresearchgate.net These models can then be used to virtually screen large compound libraries to identify novel scaffolds.

Molecular Docking: Docking simulations can predict the binding poses of novel analogs within the active site of a target protein, providing insights into potential interactions and guiding the design of modifications to improve binding affinity. nih.govbenthamdirect.comnih.gov

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target protein and then linking them together or growing them to create more potent lead compounds.

Table 3: Computational Approaches for Rational Drug Design
TechniqueApplicationKey OutcomeReference
3D-QSARCorrelates the 3D structural properties of molecules with their biological activity.Predictive models to guide the design of more potent compounds. nih.govresearchgate.netmdpi.com
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups for biological activity.Virtual screening of compound libraries to find new hits. nih.govresearchgate.net
Molecular DockingPredicts the preferred orientation of a ligand when bound to a receptor.Understanding of binding modes and prioritization of compounds for synthesis. nih.govbenthamdirect.comnih.gov

Exploration of New Biological Targets and Pathways

While HDACs are a well-established target for aminophenyl benzamides, the versatility of this chemical scaffold suggests that it may have utility against a broader range of biological targets and diseases.

Future research should explore:

Kinase Inhibition: Benzamide derivatives have shown promise as inhibitors of various protein kinases, such as Bcr-Abl. nih.govresearchgate.net Further exploration of their activity against other kinases involved in cancer and other diseases is warranted.

Other Enzymes: The benzamide scaffold has been investigated for its potential to inhibit other enzymes, including smoothened antagonists in the Hedgehog signaling pathway, Poly(ADP-ribose) polymerase-1 (PARP-1), and as activators of glucokinase. nih.govbenthamdirect.comnih.govresearchgate.net

Antimicrobial and Antifungal Activity: Some benzamide derivatives have demonstrated antimicrobial and antifungal properties. mdpi.comasm.org This opens up the possibility of developing novel anti-infective agents based on this scaffold.

Fibrotic Diseases: Recent studies have shown that N-(2-Aminophenyl)-benzamide inhibitors of class I HDACs have potential therapeutic applications in treating fibrotic disorders, such as pulmonary fibrosis. acs.orgnih.govuq.edu.auresearchgate.net

Table 4: Potential New Biological Targets for Benzamide Derivatives
Target ClassSpecific ExampleTherapeutic AreaReference
Protein KinasesBcr-AblOncology nih.govresearchgate.net
G-Protein-Coupled ReceptorsSmoothened (SMO)Oncology nih.gov
DNA Repair EnzymesPARP-1Oncology nih.gov
Metabolic EnzymesGlucokinase (GK)Diabetes benthamdirect.comresearchgate.net
--Fibrotic Diseases acs.orgnih.govuq.edu.auresearchgate.net
--Infectious Diseases mdpi.comasm.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Aminophenyl)benzamide, and how can purity be optimized?

  • Methodology : A common approach involves coupling 3-aminobenzoic acid derivatives with benzamide precursors via amidation. For example, reacting 3-nitrobenzoyl chloride with aniline derivatives followed by catalytic hydrogenation to reduce the nitro group to an amine . Purity optimization requires column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm with NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., meta-aminophenyl vs. para isomers).
  • HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₃H₁₂N₂O: 212.0950) to validate molecular composition .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Q. What are the stability considerations for storing this compound?

  • Methodology : Store at 0–6°C in airtight, light-protected containers. Avoid moisture and oxidizing agents. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) show <5% degradation when stored properly .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological activity?

  • Methodology :

  • Analog Synthesis : Introduce substituents at the benzamide’s phenyl ring (e.g., halides, methyl groups) to probe electronic/steric effects.
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or enzymatic inhibition assays. For example, benzamide derivatives with trifluoromethyl groups showed enhanced DDR1 inhibition (IC₅₀ < 100 nM) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities based on substituent interactions with active sites .

Q. How to resolve contradictions in reported biological activities of benzamide derivatives?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., pH, temperature) and compound purity. For example, discrepancies in antifungal activity may arise from differences in microbial strains or solvent systems .
  • Dose-Response Validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to isolate structure-dependent effects .

Q. What strategies mitigate toxicity risks during in vivo studies with this compound?

  • Methodology :

  • Acute Toxicity Screening : Follow OECD Guideline 423 for oral toxicity (e.g., LD₅₀ > 2000 mg/kg in rodents) .
  • Metabolic Profiling : Use LC-MS/MS to identify reactive metabolites. For example, hydroxylation at the aminophenyl moiety may generate hepatotoxic intermediates .
  • Protective Modifications : Introduce solubilizing groups (e.g., PEG chains) to reduce renal accumulation and off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.